Strontium iodate

Descripción general

Descripción

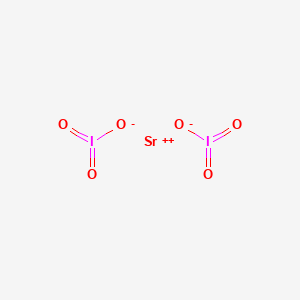

Strontium iodate is an inorganic compound with the chemical formula Sr(IO₃)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is primarily used in the field of analytical chemistry and has applications in various scientific research areas.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Strontium iodate can be synthesized through a precipitation reaction. One common method involves mixing aqueous solutions of strontium nitrate and potassium iodate. The reaction proceeds as follows: [ \text{Sr(NO}_3\text{)}_2 + 2\text{KIO}_3 \rightarrow \text{Sr(IO}_3\text{)}_2 + 2\text{KNO}_3 ] The reaction is typically carried out in an ice bath to prevent the this compound from dissolving back into the solution due to its increased solubility at higher temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar precipitation reactions but on a larger scale. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Strontium iodate primarily undergoes decomposition reactions when heated. It decomposes to form strontium oxide and iodine pentoxide: [ \text{Sr(IO}_3\text{)}_2 \rightarrow \text{SrO} + \text{I}_2\text{O}_5 ]

Common Reagents and Conditions:

Decomposition: Heating this compound at elevated temperatures.

Precipitation: Using strontium nitrate and potassium iodate in aqueous solutions.

Major Products Formed:

Decomposition: Strontium oxide (SrO) and iodine pentoxide (I₂O₅).

Precipitation: this compound (Sr(IO₃)₂) and potassium nitrate (KNO₃).

Aplicaciones Científicas De Investigación

Radiation Detection

Scintillator Crystals

Strontium iodate is utilized in the development of scintillator crystals for gamma-ray spectroscopy. These crystals convert gamma rays into visible light, facilitating the analysis of radioactive sources. Research from Lawrence Livermore National Laboratory (LLNL) indicates that strontium iodide (SrI₂), a related compound, exhibits superior energy resolution and light yield compared to traditional sodium iodide (NaI) scintillators. Doped with europium (Eu), SrI₂ shows light yields exceeding 100,000 photons/MeV and energy resolution better than 3% at 662 keV, making it highly effective for isotopic identification in security and medical applications .

| Property | SrI₂ (Doped with Eu) | NaI | LaBr₃ |

|---|---|---|---|

| Light Yield | >100,000 photons/MeV | ~38,000 photons/MeV | ~60,000 photons/MeV |

| Energy Resolution | <3% at 662 keV | ~6-7% | ~3% |

| Robustness | High | Moderate | Prone to cracking |

Environmental Remediation

Water Purification

this compound plays a role in the removal of radioactive contaminants from drinking water. A study conducted post-Fukushima demonstrated the effectiveness of various water purifiers in removing radioactive iodine, cesium, and strontium from water. The study found that strontium was removed with efficiencies ranging from 70% to 100%, depending on the purification method used . This capability is crucial for ensuring safe drinking water in areas affected by nuclear incidents.

Material Science

Crystal Growth Techniques

Research has focused on improving the growth techniques for this compound crystals to enhance their quality and applicability. A modified vertical crystal growth technique has been developed to minimize defects such as spontaneous cracking during cooling. The introduction of divalent magnesium as a co-dopant has shown promise in reducing defect density and improving crystal quality . This advancement not only enhances the performance of scintillator applications but also opens avenues for further research into other uses of this compound.

Pharmaceutical Applications

This compound is being explored for potential pharmaceutical applications due to its chemical properties. Its role as a source of iodine makes it relevant in studies concerning iodine's effects on human health, particularly in thyroid function and related disorders.

Chemical Properties and Safety

This compound is generally available in high-purity forms and is characterized by its solid state at room temperature. Its chemical structure allows for various synthesis methods, including hydrothermal synthesis which can yield high-quality crystals suitable for advanced applications . Safety data sheets indicate that while this compound is not classified as highly hazardous, standard laboratory safety precautions should be adhered to when handling this compound .

Mecanismo De Acción

The mechanism of action of strontium iodate in its applications is primarily based on its chemical properties. For instance, in analytical chemistry, it reacts with specific reagents to form measurable products. In optical applications, its crystalline structure and interaction with light are key factors.

Comparación Con Compuestos Similares

Strontium Nitrate (Sr(NO₃)₂): Used in pyrotechnics and as a precursor for other strontium compounds.

Potassium Iodate (KIO₃): Used as an oxidizing agent and in iodometry.

Uniqueness of Strontium Iodate: this compound is unique due to its specific applications in analytical chemistry and its potential in optical materials. Unlike strontium nitrate, which is more commonly used in pyrotechnics, this compound’s primary use is in scientific research and analysis.

Actividad Biológica

Strontium iodate (Sr(IO3)2) is a compound that has garnered attention in various fields, particularly in biomedicine and materials science, due to its unique biological activities. This article explores the biological activity of this compound, focusing on its effects on bone health, antibacterial properties, and potential applications in tissue engineering.

This compound is a white crystalline solid that exhibits moderate solubility in water, with a solubility product constant (Ksp) of approximately at 25°C . Its solubility is higher than that of barium iodate, making it relevant for biological applications where solubility can influence bioavailability and activity.

Bone Health and Osteogenic Effects

Research indicates that strontium ions play a significant role in bone metabolism. This compound can stimulate osteoblastic activity, which is crucial for bone formation. The mechanism involves the activation of the calcium-sensing receptor (CaSR), leading to increased production of osteoprotegerin (OPG) and inhibition of receptor activator of nuclear factor kappa B ligand (RANKL), which are both critical for regulating bone resorption .

A study demonstrated that strontium-containing biomaterials enhance osteogenesis and mineralization. For instance, strontium-doped bioactive glass microspheres were shown to significantly improve early angiogenesis by modulating macrophages towards an M2 phenotype, which promotes tissue regeneration .

Table 1: Effects of this compound on Bone Metabolism

| Parameter | Effect | Reference |

|---|---|---|

| Osteoblast Activity | Increased | |

| Osteoclastogenesis | Inhibition through OPG/RANKL modulation | |

| Angiogenesis | Enhanced via macrophage modulation |

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. A study highlighted that strontium ions possess inherent antibacterial activity, which can be beneficial in preventing infections associated with bone implants . The incorporation of strontium into biomaterials has been shown to enhance their antibacterial efficacy while promoting bone regeneration.

Case Study: Strontium-Doped Bioactive Glass

In a case study involving strontium-doped bioactive glass (Sr-BG), researchers found that these materials exhibited superior antibacterial properties compared to conventional bioactive glasses. The Sr-BG not only reduced bacterial colonization but also facilitated better integration with bone tissue, suggesting that this compound could be an effective additive in orthopedic applications .

Synthesis and Characterization

This compound can be synthesized through hydrothermal methods, which allow for the control of crystal growth and morphology. X-ray single-crystal structural analysis has confirmed the successful synthesis of this compound with distinct crystallographic properties .

Table 2: Synthesis Conditions for this compound

| Method | Temperature (°C) | Duration | Result |

|---|---|---|---|

| Hydrothermal | 170 | Several hours | Single-crystal formation |

| Precipitation | Room Temperature | Varies | Crystalline powder |

Propiedades

IUPAC Name |

strontium;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGZNVNIOGGUKH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sr(IO3)2, I2O6Sr | |

| Record name | strontium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Iodic acid (HIO3), strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80928718 | |

| Record name | Strontium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-01-4 | |

| Record name | Iodic acid (HIO3), strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.